molecular formula C8H8BrNO B2601817 5-Bromo-2,3-dihydro-1-benzofuran-4-amine CAS No. 1369139-77-4

5-Bromo-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B2601817
CAS No.: 1369139-77-4
M. Wt: 214.062
InChI Key: UXUJJFICSYIHDS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 4th position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Scientific Research Applications

5-Bromo-2,3-dihydro-1-benzofuran-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: Benzofuran derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2,3-dihydro-1-benzofuran-4-amine is not explicitly mentioned in the search results, benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds, including 5-Bromo-2,3-dihydro-1-benzofuran-4-amine, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing these compounds with target therapy potentials and little side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-4-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to yield the final product .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are advantageous for scaling up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1-benzofuran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
  • 5-Fluoro-2,3-dihydro-1-benzofuran-4-amine
  • 5-Iodo-2,3-dihydro-1-benzofuran-4-amine

Uniqueness

5-Bromo-2,3-dihydro-1-benzofuran-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUJJFICSYIHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369139-77-4
Record name 5-bromo-2,3-dihydro-1-benzofuran-4-amine
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